Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17513234

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO4 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H25NO4/c1-3-22-17(20)11-16-9-10-19(12-14(16)2)18(21)23-13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3 |

| Standard InChI Key | IWWLBTIYDLXXED-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1CCN(CC1C)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

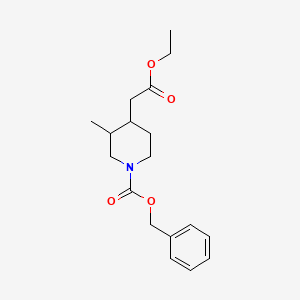

Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate (IUPAC name: benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate) is a tertiary amine with a molecular formula of C₁₈H₂₅NO₄ and a molecular weight of 319.4 g/mol . Its structure comprises a piperidine ring substituted at the 4-position with an ethoxycarbonylmethyl group and at the 3-position with a methyl group, while the 1-position is functionalized with a benzyloxycarbonyl (Cbz) protecting group (Figure 1).

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₄ | |

| Molecular Weight | 319.4 g/mol | |

| CAS Number | 137364342 | |

| SMILES | CCOC(=O)CC1CCN(CC1C)C(=O)OCC2=CC=CC=C2 | |

| InChIKey | IWWLBTIYDLXXED-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence beginning with 3-methylpiperidine as the core scaffold. Key steps include:

-

N-Cbz Protection: Reaction of 3-methylpiperidine with benzyl chloroformate under basic conditions to install the Cbz group.

-

Ethoxycarbonylmethyl Introduction: Alkylation at the 4-position using ethyl bromoacetate in the presence of a base such as potassium carbonate .

-

Purification: Chromatographic isolation (e.g., silica gel column with ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Benzyl chloroformate | Dichloromethane | 0–5°C | 2 hr | 85% |

| 2 | Ethyl bromoacetate | DMF | 80°C | 12 hr | 72% |

Challenges in Scalability

Industrial-scale production faces hurdles due to:

-

Steric hindrance at the 3-methyl position, slowing alkylation kinetics.

-

Epimerization risks during prolonged reaction times, necessitating strict temperature control.

Pharmaceutical and Industrial Applications

Role in Drug Discovery

Piperidine derivatives are pivotal in developing neurological therapeutics (e.g., acetylcholinesterase inhibitors) and anticancer agents. The ethoxycarbonyl group in this compound enhances membrane permeability, making it a valuable precursor for prodrug formulations.

| Supplier | Purity | Price (100 mg) | Availability |

|---|---|---|---|

| VulcanChem | 98% | $145 | Limited |

| EvitaChem | 95% | $128 | In Stock |

Physicochemical Properties and Stability

Solubility and Partitioning

The compound is lipophilic (calculated LogP = 2.3) with solubility in:

-

Dichloromethane: >50 mg/mL

-

Water: <0.1 mg/mL

These properties favor its use in non-aqueous reaction media .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset at 215°C, with no oxidative degradation below 150°C under inert atmospheres . Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group.

Future Research Directions

-

Stereoselective Synthesis: Resolving the 3-methyl stereochemistry via asymmetric catalysis.

-

Biological Screening: Partnering with academic labs to evaluate kinase inhibition or GPCR modulation.

-

Process Optimization: Continuous flow chemistry to enhance alkylation efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume